molecular formula C18H24ClFN2O B4760717 1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine

Cat. No. B4760717
M. Wt: 338.8 g/mol
InChI Key: VAHMJSJMSZXXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties and pharmacological effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to be responsible for its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antipsychotic effects. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine is its high selectivity and affinity for the 5-HT1A receptor and dopamine D2 receptor. This makes it a promising candidate for the development of novel drugs for the treatment of anxiety and schizophrenia. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine. One direction is to study its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to investigate its effects on other neurotransmitter systems such as the glutamatergic system, which is involved in the regulation of cognition and memory. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptors may lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(cyclohexylcarbonyl)piperazine has been studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models. In addition, it has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O/c19-17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHMJSJMSZXXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclohexyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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